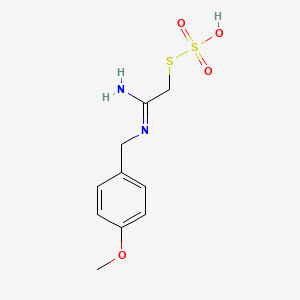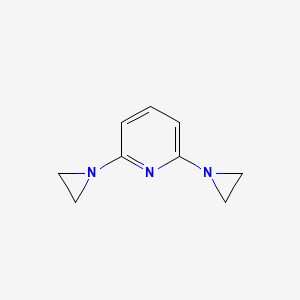
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate is a complex organosulfur compound It is characterized by the presence of a methanethiol group, a p-methoxybenzyl group, and an amidino group, all linked to a hydrogen thiosulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate typically involves multiple steps. One common approach is the protection of the p-methoxybenzyl group, which can be achieved under mildly oxidizing conditions using reagents such as dichlorodicyanobenzoquinone (DDQ) or strongly acidic conditions . The amidino group can be introduced through nucleophilic substitution reactions, where the p-methoxybenzyl-protected intermediate reacts with appropriate nucleophiles under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar protection and substitution strategies, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield simpler thiol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or DDQ are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution Reagents: Nucleophiles such as phenols or amines can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate has several scientific research applications:
Mechanism of Action
The mechanism by which Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate exerts its effects involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, altering the structure and function of the target molecules. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol compound with similar reactivity but lacking the p-methoxybenzyl and amidino groups.
p-Methoxybenzyl-protected thiols: Compounds that share the p-methoxybenzyl group but differ in their overall structure and reactivity.
Uniqueness
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
40283-93-0 |
|---|---|
Molecular Formula |
C10H14N2O4S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-4-methoxybenzene |
InChI |
InChI=1S/C10H14N2O4S2/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-17-18(13,14)15/h2-5H,6-7H2,1H3,(H2,11,12)(H,13,14,15) |
InChI Key |
OKZCLMVQKVNQTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)



![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)

![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)

![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)


![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
